CB1 Receptor Affinity: Anandamide (AEA) vs. 2-Arachidonoylglycerol (2-AG)
In a direct head-to-head comparison using human neocortical synaptosomes, Anandamide (AEA) demonstrated measurable CB1 receptor affinity (IC50 for cAMP inhibition: 69 nM), whereas 2-AG lacked detectable affinity (Ki > 10 µM) in the same assay system [1]. This contrasts with data from other systems showing similar affinities, highlighting the system-dependence of endocannabinoid pharmacology [2].
| Evidence Dimension | CB1 Receptor Functional Affinity (Inhibition of Forskolin-Stimulated cAMP) |
|---|---|
| Target Compound Data | IC50 = 69 nM |
| Comparator Or Baseline | 2-AG: Ki > 10 µM (no detectable affinity) |
| Quantified Difference | > 140-fold difference |
| Conditions | Human neocortical synaptosomes, [3H]-CP55,940 radioligand binding |
Why This Matters
Procurement for CB1 functional assays in human neuronal tissue models requires AEA over 2-AG to ensure detectable, quantifiable receptor engagement.
- [1] Steffens M, Zentner J, Honegger J, Feuerstein TJ. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor. Biochem Pharmacol. 2005;69(1):169-178. View Source
- [2] Pertwee RG. Pharmacology of cannabinoid receptor ligands. Curr Med Chem. 1999;6(8):635-664. View Source
